molecular formula C10H18O3 B14647466 2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane CAS No. 54827-15-5

2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane

Cat. No.: B14647466
CAS No.: 54827-15-5
M. Wt: 186.25 g/mol
InChI Key: ITKUGDSRPPYOAM-UHFFFAOYSA-N
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Description

2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane is an organic compound with a complex structure that includes both an oxirane (epoxide) and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane typically involves the reaction of 2-methyloxirane with a suitable dioxolane precursor under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as distillation and chromatography may be necessary to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyloxirane: A simpler epoxide with similar reactivity but lacking the dioxolane ring.

    1,3-Dioxolane: A compound with a similar ring structure but without the epoxide functionality.

    2-Methyl-2,3-epoxy-1-propanol: Another epoxide with a different substitution pattern.

Uniqueness

2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane is unique due to its combination of an epoxide and a dioxolane ring, which imparts distinct chemical and physical properties

Properties

CAS No.

54827-15-5

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane

InChI

InChI=1S/C10H18O3/c1-9(8-13-9)4-3-5-10(2)11-6-7-12-10/h3-8H2,1-2H3

InChI Key

ITKUGDSRPPYOAM-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)CCCC2(OCCO2)C

Origin of Product

United States

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